molecular formula C6H12O6 B119591 (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol CAS No. 70849-29-5

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

Cat. No.: B119591
CAS No.: 70849-29-5
M. Wt: 181.15 g/mol
InChI Key: WQZGKKKJIJFFOK-LMTGWVBVSA-N
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Description

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol is a complex organic compound with a specific stereochemistry It is a derivative of oxane, a six-membered ring structure, and contains multiple hydroxyl groups, making it a polyol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of chiral catalysts or auxiliaries to guide the formation of the desired stereoisomers. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are often more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alditols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce sugar alcohols.

Scientific Research Applications

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.

    Industry: The compound can be used in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism by which (3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function.

Comparison with Similar Compounds

(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol can be compared to other polyols, such as sorbitol and xylitol. While these compounds share similar structural features, this compound is unique in its specific stereochemistry and potential applications. Its unique configuration allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Similar Compounds

    Sorbitol: A sugar alcohol used as a sweetener and in medical applications.

    Xylitol: Another sugar alcohol with applications in food and dental care.

    Mannitol: Used in medical settings as a diuretic and in the treatment of increased intracranial pressure.

Properties

IUPAC Name

(3S,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-LMTGWVBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Reactant of Route 2
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Reactant of Route 3
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Reactant of Route 4
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Reactant of Route 5
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol
Reactant of Route 6
(3S,4S,5R,6R)-6-(Hydroxymethyl)(213C)oxane-2,3,4,5-tetrol

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